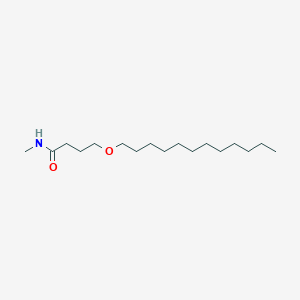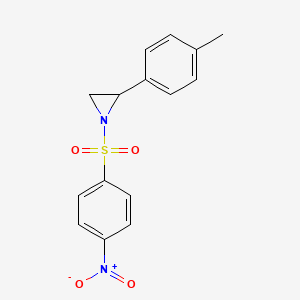![molecular formula C9H13N3O2S B12570758 Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, methyl, and thioacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-5-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol with acetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the thioacetamide group can be replaced by other nucleophiles such as amines or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or neutral pH, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Amines, halides; conditions: basic or neutral pH, moderate temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
- Acetamide,2-[(6-methyl-1,4-dihydro-5-ethyl-4-oxo-pyrimidin-2-YL)thio]-
- Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)amino]-
- Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)oxy]-
Comparison: While these compounds share a similar core structure, the differences in substituents (thio, amino, oxy) can significantly impact their chemical reactivity, biological activity, and potential applications. Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- is unique due to the presence of the thio group, which imparts distinct chemical properties and reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C9H13N3O2S |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
2-[(4-ethyl-5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H13N3O2S/c1-3-6-5(2)8(14)12-9(11-6)15-4-7(10)13/h3-4H2,1-2H3,(H2,10,13)(H,11,12,14) |
InChI Key |
NBCJVLHRQFCPGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)

![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)
![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)


